molecular formula C8H8INO2 B180258 2-[(4-Iodophenyl)amino]acetic acid CAS No. 13370-63-3

2-[(4-Iodophenyl)amino]acetic acid

Cat. No. B180258
CAS RN: 13370-63-3
M. Wt: 277.06 g/mol
InChI Key: RRRDVBAZCFOXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Iodophenyl)amino]acetic acid” is a compound with the molecular formula C8H8INO2 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups . The molecular weight of this compound is 277.06 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Iodophenyl)amino]acetic acid” includes an iodine atom attached to the phenyl group, an amino group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Iodophenyl)amino]acetic acid” include a molecular weight of 277.06 . The compound is a powder and has a melting point of 204-205°C .

Scientific Research Applications

  • Synthesis and Structural Characterization of Complexes : Amino acids similar to 2-[(4-Iodophenyl)amino]acetic acid have been synthesized and reacted with metal ions to produce compounds characterized spectroscopically and by single crystal diffraction. These complexes were evaluated for their antioxidant properties and xanthine oxidase inhibitory activities, suggesting potential applications in medicinal chemistry (Ikram et al., 2015).

  • Electrochemical Applications : Derivatives of phenylglycine, a compound structurally related to 2-[(4-Iodophenyl)amino]acetic acid, have been studied for their potential in enhancing the electrochemical properties of poly ortho aminophenol films. These compounds were found promising for supercapacitor applications (Kowsari et al., 2019).

  • Vibrational Spectral Analysis and Quantum Chemical Computation : Studies on vibrational spectral analysis and quantum chemical computation of compounds similar to 2-[(4-Iodophenyl)amino]acetic acid, such as [(4-Hydroxyphenyl)amino] (oxo) acetic acid, offer insights into the molecular geometry and electronic properties of these molecules. Such studies are crucial for understanding the physical and chemical characteristics of these compounds (Bell & Dhas, 2019).

  • Catalytic Applications in Organic Synthesis : Compounds like 1-(2-Iodophenyl)-1H-tetrazole, related to 2-[(4-Iodophenyl)amino]acetic acid, have been utilized as ligands in catalytic reactions, such as the Heck reaction. This highlights the potential use of 2-[(4-Iodophenyl)amino]acetic acid derivatives in catalyzing important organic transformations (Gupta et al., 2004).

  • Biological Activity in Pharmaceutical Applications : Derivatives of 1,2,4-triazole, which share structural similarities with 2-[(4-Iodophenyl)amino]acetic acid, have been synthesized and investigated for their biological activities. Such studies suggest the potential of 2-[(4-Iodophenyl)amino]acetic acid in developing pharmaceutical compounds with various biological activities (Safonov et al., 2017).

properties

IUPAC Name

2-(4-iodoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDVBAZCFOXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Iodophenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Iodophenyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Iodophenyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Iodophenyl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Iodophenyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Iodophenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.